5-bromo-3-(3-ethoxy-2-methoxybenzyl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-BROMO-3-[(3-ETHOXY-2-METHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-3-[(3-ETHOXY-2-METHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-3-[(3-ETHOXY-2-METHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Halogen substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-BROMO-3-[(3-ETHOXY-2-METHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-BROMO-3-[(3-ETHOXY-2-METHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activities.
Uniqueness
5-BROMO-3-[(3-ETHOXY-2-METHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H18BrNO3 |
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Molecular Weight |
376.2 g/mol |
IUPAC Name |
5-bromo-3-[(3-ethoxy-2-methoxyphenyl)methyl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C18H18BrNO3/c1-3-23-16-6-4-5-11(17(16)22-2)9-14-13-10-12(19)7-8-15(13)20-18(14)21/h4-8,10,14H,3,9H2,1-2H3,(H,20,21) |
InChI Key |
XSKTUFPWKPRYNU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1OC)CC2C3=C(C=CC(=C3)Br)NC2=O |
Origin of Product |
United States |
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